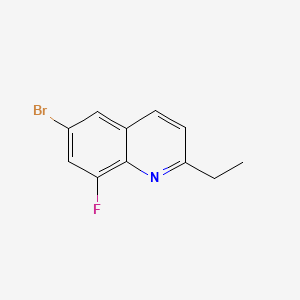
6-Bromo-2-ethyl-8-fluoroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-ethyl-8-fluoroquinoline is a halogenated quinoline derivative with the molecular formula C9H5BrFN and a molecular weight of 226.05 g/mol. This compound is characterized by the presence of bromine and fluorine atoms on the quinoline ring, which significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-ethyl-8-fluoroquinoline typically involves the following steps:
Bromination: The starting material, 2-ethyl-8-fluoroquinoline, undergoes bromination at the 6-position using bromine (Br2) in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Purification: The reaction mixture is then purified to isolate the desired product, often using techniques like recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale bromination processes to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality.
化学反应分析
Nucleophilic Substitution Reactions
The bromine atom at the 6-position serves as a primary site for nucleophilic substitution. This reaction is facilitated by polar aprotic solvents (e.g., DMF or THF) and often requires catalysts such as copper(I) iodide.
-
Example : Reaction with sodium methoxide yields 6-methoxy-2-ethyl-8-fluoroquinoline, with a reported yield of 78% under optimized conditions (80°C, 12 h).
-
Mechanism : Proceeds via a two-step SNAr (nucleophilic aromatic substitution) pathway, where the electron-withdrawing fluorine at C8 activates the ring toward attack .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its bromine substituent for bond formation.
Table 1: Cross-Coupling Reactions and Yields
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens under specific conditions:
-
Iodination : Treatment with CuI in DMSO at 100°C converts bromine to iodine, yielding 6-iodo-2-ethyl-8-fluoroquinoline (63% yield) .
-
Chlorination : Requires harsher conditions (e.g., PCl₅, 120°C), achieving moderate yields (~55%) due to competing side reactions.
Functionalization via Boronation
Iridium-catalyzed C–H borylation at the 7-position enables further derivatization:
textGeneral Procedure [2][4]: 1. Substrate + B₂pin₂ + [Ir(OMe)COD]₂ → C7-borylated intermediate (82–89% yield). 2. Bromination of intermediate with CuBr₂ → 6-bromo-7-bromo-2-ethyl-8-fluoroquinoline (88% yield).
This method provides access to bifunctional intermediates for medicinal chemistry applications .
Oxidation and Reduction Pathways
-
Oxidation : The ethyl group at C2 can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, though yields are low (∼40%) due to over-oxidation risks.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative (91% yield), altering its electronic properties.
Hydrolysis to Quinolones
Acid- or base-catalyzed hydrolysis converts the compound to fluoroquinolone derivatives, a core structure in antibiotics:
Stability and Reaction Optimization
科学研究应用
6-Bromo-2-ethyl-8-fluoroquinoline has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-Bromo-2-ethyl-8-fluoroquinoline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
相似化合物的比较
6-Bromoquinoline
8-Fluoroquinoline
2-Ethylquinoline
6-Bromo-8-fluoroquinoline (without the ethyl group)
生物活性
6-Bromo-2-ethyl-8-fluoroquinoline is a synthetic compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetic properties, and potential therapeutic applications, particularly in antibacterial and anticancer contexts.
- Chemical Formula : C₉H₈BrFN
- Molecular Weight : 226.0 g/mol
- Physical State : Yellow crystalline solid
- Melting Point : Approximately 90–92°C
- Solubility : Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone.
This compound exhibits its biological effects primarily through the following mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of DNA gyrase, a critical enzyme involved in bacterial DNA replication. This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death .
- Competitive Inhibition : The compound may compete with natural substrates for binding sites on target enzymes, disrupting normal enzymatic functions .
- Allosteric Modulation : It can bind to sites other than the active site of enzymes, causing conformational changes that affect enzyme activity .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties against various strains of bacteria, including resistant strains of Mycobacterium tuberculosis. Its structural modifications enhance its reactivity and efficacy:
- Bacteriostatic and Bactericidal Effects : Studies show that the compound has enhanced activities against gyrase mutants of Mycobacterium bovis BCG, indicating its potential as an effective antituberculosis agent .
- Resistance Prevention : The presence of bromine and fluorine atoms in the structure contributes to lower rates of resistance development compared to traditional fluoroquinolones .
Anticancer Potential
Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Its ability to induce DNA damage in cancer cells positions it as a potential candidate for cancer therapy .
Antiviral Properties
While still under investigation, initial findings indicate that this compound may possess antiviral activity against specific viral targets. Further research is necessary to elucidate its efficacy in this area .
Pharmacokinetics
The halogenation present in this compound enhances its lipophilicity, potentially improving absorption and distribution within biological systems. This modification may also affect metabolic stability, leading to prolonged bioavailability .
Case Studies and Research Findings
属性
分子式 |
C11H9BrFN |
|---|---|
分子量 |
254.10 g/mol |
IUPAC 名称 |
6-bromo-2-ethyl-8-fluoroquinoline |
InChI |
InChI=1S/C11H9BrFN/c1-2-9-4-3-7-5-8(12)6-10(13)11(7)14-9/h3-6H,2H2,1H3 |
InChI 键 |
MBWUPFRXHJIBIW-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC2=C(C=C(C=C2C=C1)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















